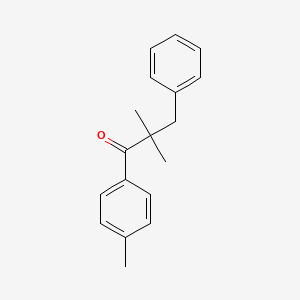
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid is an organic compound with a complex structure that includes a long hydrocarbon chain and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid typically involves the alkylation of a benzoic acid derivative with a hexadecanyl group. The reaction conditions often include the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hexadecanyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3-(Hexadecan-2-YL)-2-oxo-5-methylbenzoic acid.
Reduction: Formation of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of 3-(Hexadecan-2-YL)-2-chloro-5-methylbenzoic acid.
Applications De Recherche Scientifique
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The long hydrocarbon chain allows for integration into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hexadecan-2-yl)-4,6-dimethylphenol: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Hexadecane: A simpler hydrocarbon with a similar long chain but lacking the benzoic acid moiety, resulting in different reactivity and uses.
Uniqueness
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid is unique due to its combination of a long hydrocarbon chain and a functionalized benzoic acid. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
114810-82-1 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
3-hexadecan-2-yl-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(3)21-17-19(2)18-22(23(21)25)24(26)27/h17-18,20,25H,4-16H2,1-3H3,(H,26,27) |
Clé InChI |
KFRJZGNVTJITQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
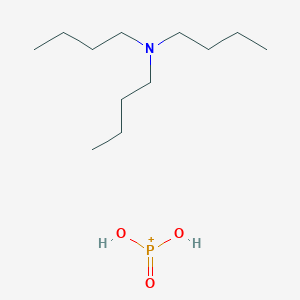
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

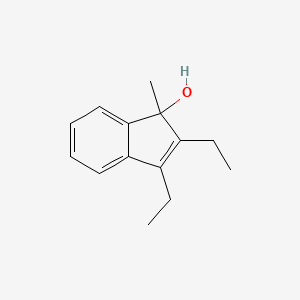
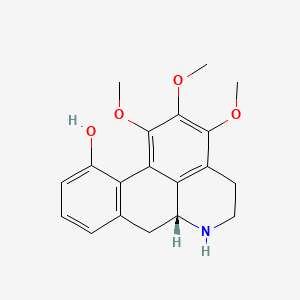
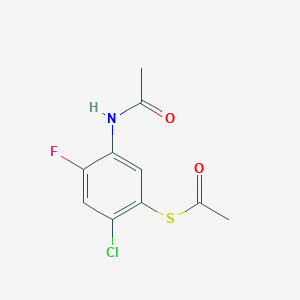
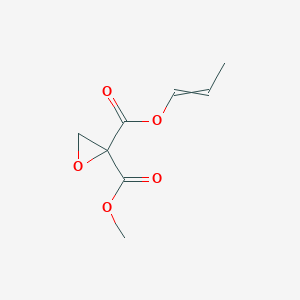
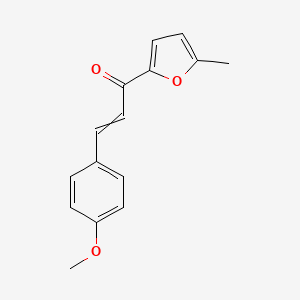
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)

